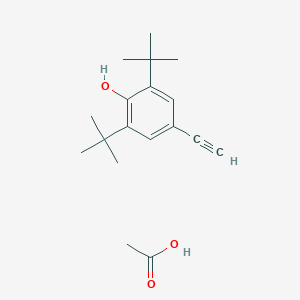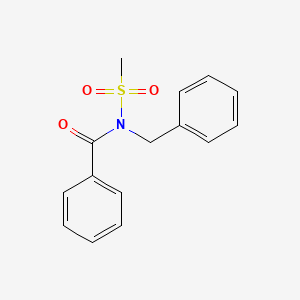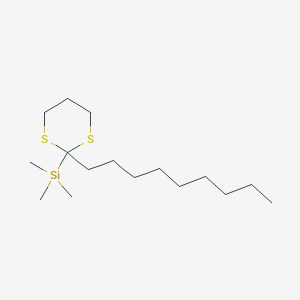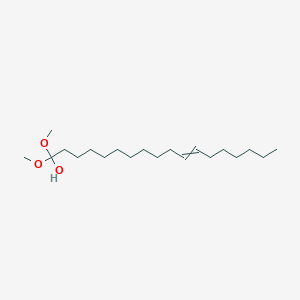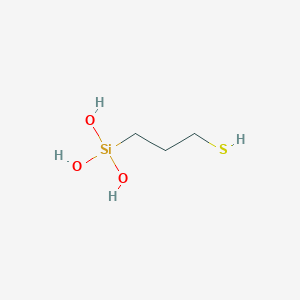
2-Hydroxy-4,4-diphenylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4,4-diphenylcyclopentan-1-one is an organic compound with the molecular formula C17H14O2. This compound features a cyclopentanone ring substituted with two phenyl groups and a hydroxyl group. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,4-diphenylcyclopentan-1-one typically involves the reaction of benzophenone with cyclopentanone in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4,4-diphenylcyclopentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a catalyst such as aluminum chloride (AlCl3) and a halogenating agent like chlorine or bromine.
Major Products
Oxidation: The major products can include 2-oxo-4,4-diphenylcyclopentan-1-one or 2-carboxy-4,4-diphenylcyclopentan-1-one.
Reduction: The major product is 2-hydroxy-4,4-diphenylcyclopentanol.
Substitution: Products can vary depending on the substituent introduced, such as halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-4,4-diphenylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4,4-diphenylcyclopentan-1-one depends on the specific reaction or application. In general, the hydroxyl and carbonyl groups play key roles in its reactivity. The hydroxyl group can act as a nucleophile, while the carbonyl group can participate in various addition and condensation reactions. The phenyl groups can stabilize intermediates through resonance effects, influencing the overall reaction pathway.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-cyclopentenone: Similar structure but lacks the phenyl groups.
Benzophenone: Contains two phenyl groups but lacks the cyclopentanone ring.
Cyclopentanone: Contains the cyclopentanone ring but lacks the phenyl and hydroxyl groups.
Uniqueness
2-Hydroxy-4,4-diphenylcyclopentan-1-one is unique due to the combination of a cyclopentanone ring with two phenyl groups and a hydroxyl group. This unique structure imparts distinct reactivity and stability, making it valuable for various synthetic and research applications.
Propiedades
Número CAS |
131497-68-2 |
|---|---|
Fórmula molecular |
C17H16O2 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
2-hydroxy-4,4-diphenylcyclopentan-1-one |
InChI |
InChI=1S/C17H16O2/c18-15-11-17(12-16(15)19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2 |
Clave InChI |
GPCDCVQFRKBSSL-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)CC1(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(7-methylbenzo[a]anthracen-12-yl)methyl]-1H-purin-6-one](/img/structure/B14271872.png)
![8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B14271877.png)
![2-Iodo-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14271900.png)



![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14271948.png)
![4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal](/img/structure/B14271956.png)

